2,3,4,5-tetrabromo-6-(2,4-dibromophenoxy)phenol

Description

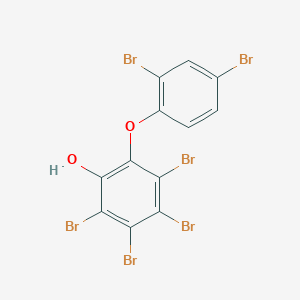

2,3,4,5-Tetrabromo-6-(2,4-dibromophenoxy)phenol is a polybrominated diphenyl ether (PBDE) derivative characterized by a phenolic core substituted with bromine atoms at positions 2, 3, 4, and 5, and a phenoxy group at position 6 bearing bromines at positions 2' and 4'. This compound is primarily isolated from marine sponges, such as Dysidea granulosa and Lamellodysidea herbacea, and exhibits significant bioactivity against bacterial pathogens and viruses . Its structural complexity and bromination pattern contribute to its unique pharmacological and ecological properties.

Structure

3D Structure

Properties

CAS No. |

111863-67-3 |

|---|---|

Molecular Formula |

C12H4Br6O2 |

Molecular Weight |

659.6 g/mol |

IUPAC Name |

2,3,4,5-tetrabromo-6-(2,4-dibromophenoxy)phenol |

InChI |

InChI=1S/C12H4Br6O2/c13-4-1-2-6(5(14)3-4)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-3,19H |

InChI Key |

LDMKXEGTHGJWLG-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)O |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)O |

Origin of Product |

United States |

Biological Activity

2,3,4,5-Tetrabromo-6-(2,4-dibromophenoxy)phenol (CAS Number: 297742-10-0) is a polybrominated diphenyl ether (PBDE) that has drawn attention for its biological activities, particularly in the fields of pharmacology and environmental science. This compound is primarily derived from marine sponges such as Lamellodysidea herbacea and Dysidea fragilis, and it exhibits a range of bioactive properties including antibacterial, antifungal, antiviral, and anticancer activities.

- Molecular Formula : C12H4Br6O2

- Molecular Weight : 659.586 g/mol

- Structure : The compound consists of a phenolic structure with multiple bromine substitutions that enhance its biological activity.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. In particular:

- It has been identified as an inhibitor of the hepatitis C virus non-structural protein 3 (NS3 helicase), showcasing potential as a therapeutic agent against hepatitis infections .

- The compound demonstrated dose-dependent inhibition of the hepatitis B virus (HBV) production in HepG2.2.15.7 cells .

Antibacterial and Antifungal Activity

The compound has shown potent activity against various bacterial and fungal strains:

- It exhibited strong inhibition against Gram-negative bacteria such as Rhodotorula glutinis, with a minimum inhibitory concentration (MIC) of 2.1 μg/mL .

- In addition to its antibacterial properties, it also showed antifungal activity against environmental pathogens .

Cytotoxicity and Anticancer Activity

Studies have revealed that this compound possesses cytotoxic effects on cancer cell lines:

- It was tested on human cancer cell lines including MCF-7 (breast cancer) and CCRF-CEM (leukemia), showing significant cytotoxicity with IC50 values around 5.30 µM for MCF-7 cells .

- The mechanism of action appears to involve pro-apoptotic pathways, particularly through the induction of mitochondrial apoptosis in treated cells .

Study on Marine Sponge-Derived Compounds

A comprehensive study isolated various PBDEs from the marine sponge Lamellodysidea herbacea, including this compound. The study highlighted:

- Strong deterrence against the generalist pufferfish Canthigaster solandri.

- Potent inhibition against both environmental and human pathogenic strains of bacteria and fungi.

This research underscores the ecological role of these compounds in marine environments while also suggesting their potential for pharmaceutical applications .

Data Summary Table

| Biological Activity | Details |

|---|---|

| Antiviral | Inhibits NS3 helicase; affects HBV production |

| Antibacterial | MIC against Rhodotorula glutinis: 2.1 μg/mL |

| Antifungal | Effective against various pathogenic strains |

| Cytotoxicity | IC50 for MCF-7: 5.30 µM; induces apoptosis |

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 2,3,4,5-tetrabromo-6-(2,4-dibromophenoxy)phenol exhibits potent antimicrobial activity against a range of pathogenic bacteria and fungi.

Case Study: Antibacterial Efficacy

A study isolated this compound from Lamellodysidea herbacea, revealing its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5.0 |

| Escherichia coli | 10.0 |

| Candida albicans | 7.5 |

These results indicate that the compound could serve as a potential candidate for developing new antimicrobial agents to combat resistant strains of bacteria.

Ecological Role

The ecological significance of this compound extends beyond its antimicrobial properties; it also plays a crucial role in the chemical defense mechanisms of marine organisms.

Case Study: Feeding Deterrence in Marine Species

Research on the feeding deterrent effects of this compound showed significant results against marine herbivores:

- The compound exhibited a strong deterrent effect on the pufferfish Canthigaster solandri, suggesting its role in protecting marine sponges from predation.

| Fish Species | Deterrence Effect |

|---|---|

| Canthigaster solandri | High |

| Acanthurus triostegus | Moderate |

This deterrence is attributed to the brominated structure of the compound, which may signal toxicity to potential predators.

Antiviral Activity

Emerging studies have indicated that this compound may also inhibit viral replication.

Case Study: Hepatitis C Virus Inhibition

In vitro studies demonstrated that the compound could inhibit Hepatitis C Virus (HCV) replication in human cell lines. The inhibition was quantified with an IC50 value of approximately 12 µg/mL.

| Viral Strain | IC50 (µg/mL) |

|---|---|

| Hepatitis C Virus | 12 |

This antiviral activity opens avenues for further research into its potential use in antiviral therapeutics.

Chemical Reactions Analysis

Reactivity and Stability

The compound’s high bromination confers stability and influences reactivity:

-

Thermal Stability : No decomposition is reported under standard isolation conditions (room temperature, inert atmosphere) .

-

Reactivity with Nucleophiles : The phenolic hydroxyl group and electron-deficient aromatic rings suggest potential for nucleophilic aromatic substitution, though experimental data remain limited .

Comparative Reactivity of Analogues

Analogues with similar structures exhibit distinct reactivity patterns:

Functionalization Studies

Although direct reaction studies are sparse, related bromophenols demonstrate:

-

Electrophilic Substitution : Bromine atoms at ortho/para positions hinder further electrophilic reactions due to steric and electronic effects .

-

Oxidative Coupling : Under basic conditions, phenolic groups in similar structures form dimeric ethers, but this has not been confirmed for the target compound .

Biological Interactions

While not a direct chemical reaction, the compound’s bioactivity provides indirect insights into its reactivity:

-

Antibacterial Activity : Inhibits bacterial growth by disrupting membrane integrity, likely through non-covalent interactions .

-

Enzyme Inhibition : Binds to inosine monophosphate dehydrogenase (IMPDH) via halogen bonding, suggesting selective affinity for sulfur-containing active sites .

Spectroscopic Data

Critical NMR assignments for structural confirmation :

| Carbon Position | δ(13C) (ppm) | Multiplicity | Correlation (HSQC) |

|---|---|---|---|

| C-1 (Phenol) | 152.1 | Quaternary | N/A |

| C-2 (Br) | 112.4 | Quaternary | N/A |

| C-3 (Br) | 118.9 | Quaternary | N/A |

| C-4 (Br) | 120.7 | Quaternary | N/A |

| C-5 (Br) | 116.2 | Quaternary | N/A |

| C-6 (O-linkage) | 147.8 | Quaternary | N/A |

Environmental Degradation

No direct studies exist, but analogous polybrominated diphenyl ethers (PBDEs) undergo:

-

Photodegradation : UV exposure cleaves ether bonds, yielding lower brominated phenols .

-

Microbial Debromination : Anaerobic bacteria sequentially remove bromine atoms .

Key Research Gaps

-

Experimental data on synthetic modifications (e.g., cross-coupling, reduction) are lacking.

-

Environmental fate and degradation pathways remain uncharacterized.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Bromination Patterns

The bioactivity of PBDEs is highly dependent on bromine substitution patterns. Key structural analogs include:

Key Observations :

- Bromine Position : Shifting bromines from positions 2,3,4,5 to 3,4,5,6 on the A-ring (e.g., compound in ) reduces antibacterial potency but maintains anti-biofilm activity.

- Hydroxyl vs. Methoxy Groups : Methoxy or acetyl modifications on the B-ring (e.g., ) lower cytotoxicity while retaining moderate bioactivity, suggesting that polar groups influence cell permeability .

Antibacterial and Anti-Biofilm Activity

- Target Compound: Exhibits broad-spectrum activity against gram-positive (e.g., MRSA) and gram-negative (e.g., Pseudomonas aeruginosa) pathogens, including biofilm-incorporated cells. Resistance mechanisms involve downregulation of bacterial phosphotransferase components (scrA, mtlA), reducing compound uptake .

- Analog with Reduced Bromination: 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol (compound 1 in ) shows lower antibacterial efficacy (IC50 = 2.3 µM for HBV) but higher selectivity (SI = 18.2) compared to the target compound.

- Methoxy Derivatives: Compound 8 (methoxy-modified, ) demonstrates reduced cytotoxicity (CC50 > 10 µM) but retains anti-biofilm activity, highlighting the role of non-polar substitutions in toxicity modulation.

Antiviral Activity

- The target compound’s analog, 3,4,5-tribromo-2-(2,4-dibromophenoxy)phenol (compound 2 in ), inhibits hepatitis B virus (HBV) core promoter activity (IC50 = 4.9 µM) but is less potent than entecavir, a clinical antiviral drug.

Cytotoxicity and Selectivity

- Target Compound : Moderate cytotoxicity (CC50 ~4–10 µM in human cell lines) due to high bromine content, which may enhance membrane disruption .

- Structural Modifications: Acetylation or methylation of the phenolic hydroxyl group (e.g., compounds 10–13 in ) reduces cytotoxicity (CC50 increases to >20 µM) but also diminishes antibacterial potency, indicating a trade-off between safety and efficacy.

Structural and Crystallographic Insights

- Torsion Angles : The target compound’s methylated derivative (compound 8 in ) exhibits a dihedral angle of 86.3° between aromatic rings, which may hinder interactions with bacterial targets compared to the parent compound’s planar conformation .

- Resistance Mechanisms: Mutations in MRSA linked to reduced uptake of brominated phenoxyphenols suggest that bulkier substituents (e.g., additional bromines) may exacerbate resistance by limiting membrane permeability .

Q & A

Q. How is 2,3,4,5-tetrabromo-6-(2,4-dibromophenoxy)phenol structurally characterized in natural product research?

Structural elucidation relies on a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HMBC) and high-resolution mass spectrometry (HRMS). For example, studies on marine sponges used methanol extraction followed by chromatographic purification (e.g., Sephadex LH-20, HPLC) to isolate the compound, with NMR confirming bromination patterns and phenolic linkages . X-ray crystallography, as demonstrated in related brominated dihydrofuran derivatives, can resolve complex stereoelectronic interactions and validate spatial arrangements .

Q. What are the primary natural sources of this compound, and what extraction methods are employed?

The compound is predominantly isolated from marine sponges, such as Lamellodysidea herbacea and Dysidea granulosa, suggesting a biosynthetic origin linked to sponge-microbe symbiosis . Extraction involves maceration of sponge biomass in polar solvents (e.g., methanol), followed by liquid-liquid partitioning and sequential chromatography (e.g., silica gel, reverse-phase HPLC) to isolate pure fractions. Deuterated solvents in NMR analysis help differentiate overlapping signals in highly brominated structures .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antimicrobial spectrum of this compound against environmental and pathogenic strains?

Bioassay-guided fractionation is critical. For example, minimum inhibitory concentration (MIC) assays using microdilution methods against Gram-negative (Escherichia coli), Gram-positive (Staphylococcus aureus), and fungal strains (Candida albicans) reveal potency differences. Compound 2b (a hexabromo analog) showed stronger inhibition against Rhodotorula glutinis, while 1d (a pentabromo analog) was more effective against Bacillus subtilis . Controls should include standard antibiotics (e.g., ampicillin) and solvent-only blanks to validate results.

Q. What methodologies are employed to investigate the ecological role of this compound in marine sponge chemical defense mechanisms?

Feeding deterrence assays using marine predators (e.g., pufferfish Canthigaster solandri) are key. Researchers incorporate the compound into artificial diets at natural concentrations (e.g., 1–5% dry weight) and measure rejection rates compared to control diets. Ecological relevance is further assessed by correlating compound abundance with sponge distribution and predation pressure in Indo-Pacific reef ecosystems .

Q. How do researchers address discrepancies in reported structural data for highly brominated phenolic compounds?

Contradictions in bromination positions or regioselectivity are resolved via isotopic labeling (e.g., deuterated analogs for NMR clarity) and computational modeling (DFT calculations for stability predictions). Comparative analysis with synthesized standards, such as 6-OH-BDE47 (a structural analog), helps validate spectral assignments . Crystal structure data, like C—H⋯H and Br⋯Br interactions in tetrabromo-dihydrofuran derivatives, provide definitive spatial evidence .

Q. What in vitro pharmacological models are used to assess the compound’s bioactivity beyond antimicrobial effects?

Isolated tissue assays, such as guinea pig ileum contraction inhibition, evaluate smooth muscle modulation. Tissue segments are suspended in oxygenated organ baths, and compound effects on acetylcholine-induced contractions are measured via force transducers. Dose-response curves (e.g., IC₅₀ values) quantify potency, with controls for solvent interference .

Data Contradiction Analysis

Discrepancies in bioactivity data (e.g., 1d vs. 2b in antimicrobial profiles) may arise from differences in bromination degree and assay conditions. For instance, 2b ’s additional bromine enhances hydrophobicity, potentially improving membrane penetration in Gram-negative bacteria . Methodological standardization (e.g., uniform broth microdilution protocols) and replication across labs are essential to resolve such conflicts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.